3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid
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Overview
Description
3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid is a synthetic organic compound with the molecular formula C13H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to an oxane ring and a propanoic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Oxane Ring: The protected amino group is then reacted with an appropriate diol or epoxide to form the oxane ring. This step may involve the use of catalysts such as Lewis acids.
Introduction of the Propanoic Acid Moiety: The oxane intermediate is then reacted with a suitable propanoic acid derivative, such as a halide or ester, under basic or acidic conditions to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino group.
Substitution Reactions: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the oxane ring and propanoic acid moiety.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of suitable catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amino derivative.
Substitution: Depending on the nucleophile used, various substituted oxane derivatives are formed.
Oxidation and Reduction: Oxidized or reduced forms of the oxane ring and propanoic acid moiety are obtained.
Scientific Research Applications
3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The oxane ring and propanoic acid moiety contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-{[(Tert-butoxy)carbonyl]amino}tetrahydro-2H-pyran-4-yl)propanoic acid
- 4-[(Tert-butoxycarbonyl)amino]phenylboronic acid
- (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenyl)propanoic acid
Uniqueness
3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the oxane ring and the Boc-protected amino group allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(5-4-10(15)16)6-8-18-9-7-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLLOFNNRCMNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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